The primary application of biuret in scientific research is the quantification of protein concentration in various biological samples. This method, known as the biuret assay, relies on the ability of the biuret reagent to chelate with peptide bonds (amide linkages) present in proteins. The chelation process results in a color change, typically from blue to violet, whose intensity is proportional to the protein concentration in the sample []. This allows researchers to measure the amount of protein present in different solutions, such as cell lysates, purified protein preparations, and body fluids [].
The biuret assay offers several advantages in scientific research:
Despite these limitations, the biuret assay remains a valuable tool for protein quantification in various research settings, particularly when simplicity, cost-effectiveness, and broad applicability are crucial factors.
Beyond protein quantification, biuret has limited applications in scientific research:
Biuret is a chemical compound with the formula . It is produced through the thermal decomposition of urea, typically at temperatures around 180 degrees Celsius. The name "biuret" derives from its structure, which contains two urea units linked by a carbonyl group. Despite its name, biuret itself is not present in the biuret test; rather, the test detects peptide bonds in proteins through a reaction with copper ions in an alkaline environment .
The biuret test involves a reaction where copper(II) ions from a reagent form a complex with the peptide bonds present in proteins. The reaction can be summarized as follows:
Biuret is primarily used as an indicator for proteins and peptides due to its ability to form complexes with peptide bonds. This property makes it invaluable in biochemical assays for determining protein concentration in various samples, such as biological fluids and food products. The biuret reaction is sensitive to the presence of at least two peptide bonds, making it a reliable method for protein quantification .
Biuret is primarily utilized in:
The interaction of biuret with proteins has been extensively studied. The formation of the purple complex during the biuret test indicates not only the presence of proteins but also provides insights into their concentration. Studies have shown that variations in pH and ionic strength can affect the stability and intensity of the color produced during the reaction. Additionally, other compounds that may interfere with the biuret reaction have been identified, emphasizing the need for careful assay design .
Several compounds share structural or functional similarities with biuret. Below is a comparison highlighting their uniqueness:
Compound | Structure | Key Characteristics |
---|---|---|
Urea | Simple amide; precursor to biuret; lacks peptide bonds. | |
Thiourea | Similar structure; contains sulfur; used in organic synthesis. | |
Guanidine | Strong base; involved in protein denaturation processes. | |
Cyanamide | Used as a fertilizer; structurally similar but distinct functionally. |
Biuret's unique feature lies in its ability to specifically form stable complexes with peptide bonds under alkaline conditions, making it particularly useful for protein assays compared to these other compounds .
Thermal decomposition of urea serves as the predominant route for biuret synthesis. At temperatures below 160°C, urea undergoes slow evaporation with minimal decomposition [1]. Between 160°C and 180°C, urea pyrolysis initiates, producing biuret via the reaction:
$$
2 \, \text{NH}2\text{CONH}2 \rightarrow \text{C}2\text{H}5\text{N}3\text{O}2 + \text{NH}_3 \quad \text{(1)}
$$
[1]. Mass spectrometry analyses indicate that biuret concentration peaks in the 180–200°C range, accounting for up to 49.5% yield under optimized conditions [2]. Above 200°C, biuret itself decomposes into cyanuric acid and ammonia, reducing net yields [1].
Table 1: Temperature-Dependent Biuret Yields
Temperature Range (°C) | Primary Product | Yield (%) | By-Products |
---|---|---|---|
140–160 | Molten urea | <1 | Trace NH₃, HNCO |
160–180 | Biuret | 36–49.5 | Cyanuric acid, ammelide |
180–200 | Biuret (max) | 49.5 | Cyanuric acid |
>200 | Cyanuric acid | <28 | NH₃, HNCO |
Data derived from thermogravimetric and patent studies [1] [2].
Subambient pressure critically enhances biuret yields by suppressing secondary reactions. At 170°C, reducing pressure to ≤50 mm Hg increases yields to 49.5% within 1–2 hours, compared to 8.2% yield under atmospheric pressure [2]. Vacuum conditions facilitate ammonia removal, shifting equilibrium toward biuret formation (Le Chatelier’s principle). For instance, heating urea at 145–152°C under 12–25 mm Hg for 9 hours yields 53% biuret [2].
Table 2: Pressure-Dependent Biuret Synthesis
Pressure (mm Hg) | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|
760 (Atmospheric) | 170 | 2 | 8.2 |
50 | 170 | 1–2 | 49.5 |
12–25 | 145–152 | 9 | 53 |
Patent data illustrating pressure’s role in maximizing yields [2].
Current methodologies predominantly employ non-catalytic thermal processes. However, the presence of residual metals or oxides in reaction vessels may inadvertently accelerate urea decomposition. For example, nickel-alumina catalysts have been explored for urea pyrolysis but primarily promote ammonia release rather than biuret selectivity [1]. Further research is needed to identify catalysts that enhance biuret specificity without accelerating degradation.
Liquid-phase synthesis involves heating urea in a semi-molten state under vacuum. In one protocol, 200 parts urea are heated at 145°C until semi-molten, followed by vacuum application (12–25 mm Hg) to evaporate by-products [2]. Recrystallization from hot water purifies biuret, achieving 99% purity after dehydration [2]. Solvent choice (e.g., water) minimally affects reaction kinetics but is crucial for post-synthesis purification.
Urea purity directly impacts biuret yield. Commercial-grade urea (≥98% purity) minimizes side reactions with impurities like ammonium carbamate. Patent data demonstrate that 750 parts urea yield 363 parts biuret (53% theoretical) after recrystallization [2]. Residual moisture in urea must be <0.5% to prevent hydrolysis during heating.
While thermal decomposition dominates, alternative methods remain underexplored. Electrochemical routes and plasma-assisted synthesis have been theorized but lack empirical validation. Biological pathways involving biuret hydrolases are known in microbial metabolism but are industrially non-viable due to enzymatic instability [3].
Biuret formation follows pseudo-first-order kinetics under isothermal conditions. At 170°C, the rate constant $$ k $$ approximates $$ 1.7 \times 10^{-5} \, \text{s}^{-1} $$, with an activation energy $$ E_a $$ of 95 kJ/mol derived from Arrhenius plots [1] [2]. The rate law is expressed as:
$$
\frac{d[\text{Biuret}]}{dt} = k[\text{Urea}]^2 \quad \text{(2)}
$$
[1], indicating bimolecular dependence on urea concentration.
Activation parameters, calculated via Eyring analysis, reveal a $$ \Delta H^\ddagger $$ of 92 kJ/mol and $$ \Delta S^\ddagger $$ of −120 J/(mol·K), suggesting a highly ordered transition state [1]. Elevated temperatures (>180°C) reduce $$ \Delta G^\ddagger $$, accelerating biuret degradation into cyanuric acid.
Table 3: Kinetic Parameters for Biuret Formation
Parameter | Value | Conditions |
---|---|---|
Activation Energy ($$E_a$$) | 95 kJ/mol | 140–200°C, 50 mm Hg |
Enthalpy ($$ \Delta H^\ddagger $$) | 92 kJ/mol | Isothermal, vacuum |
Entropy ($$ \Delta S^\ddagger $$) | −120 J/(mol·K) | Steady-state heating |
The condensation mechanisms involving biuret represent fundamental transformations in nitrogen-containing organic chemistry. The primary condensation reaction occurs through the thermal decomposition of urea, where two molecules of urea undergo a condensation reaction to form biuret with the elimination of ammonia [1] [2]. This process follows the mechanism:
2 CO(NH₂)₂ → HN(CONH₂)₂ + NH₃
The reaction proceeds through an intermediate formation of isocyanic acid (HNCO) from urea decomposition, which subsequently reacts with remaining urea molecules to produce biuret [2] [3]. Temperature plays a critical role in this condensation process, with optimal biuret formation occurring between 160-180°C [3] [2].
Temperature Range (°C) | Primary Process | Products Formed | Mass Loss (%) |
---|---|---|---|
150-160 | Urea melting and evaporation | Molten urea | 5-10 |
160-180 | Urea decomposition begins | NH₃ + HNCO + Biuret | 20-30 |
180-200 | Biuret formation maximized | Biuret (maximum yield) | 50-65 |
The condensation mechanism involves nucleophilic attack by the amino group of urea on the electrophilic carbon of isocyanic acid, forming the characteristic biuret structure with its two carbonyl groups connected through a central nitrogen atom [4] [5]. This mechanism is supported by mass spectrometry analysis showing concurrent formation of ammonia and isocyanic acid during the initial stages of urea thermal decomposition [2] [3].
Biuret thermal decomposition follows complex pathways that depend significantly on temperature and atmospheric conditions. The decomposition process exhibits multiple distinct stages, each characterized by specific temperature ranges and product formation [3] [2] [6].
The primary decomposition pathway begins at approximately 190-193°C, corresponding to the melting point of biuret [3] [6]. The initial decomposition produces urea and isocyanic acid according to the reaction:
HN(CONH₂)₂ → CO(NH₂)₂ + HNCO
This process accounts for approximately 33% mass loss in the first decomposition stage between 165-210°C [6]. The decomposition mechanism involves breaking of the central C-N bond in the biuret molecule, with the nitrogen atom serving as the point of cleavage [3] [6].
Temperature Range (°C) | Primary Process | Products Formed | Mass Loss (%) |
---|---|---|---|
190-200 | Initial biuret decomposition | Urea + HNCO | 33 |
200-240 | Rapid biuret decomposition | Cyanuric acid + NH₃ + HNCO | 60-72 |
240-280 | Cyanuric acid formation | Cyanuric acid (dominant) | 70-90 |
280-330 | Cyanuric acid sublimation | Sublimation products | 85-95 |
At higher temperatures (200-240°C), biuret undergoes further decomposition to form cyanuric acid through condensation reactions of the decomposition products [3] [7]. This secondary pathway involves the trimerization of isocyanic acid molecules to form the six-membered ring structure of cyanuric acid [2] [7].
The thermal decomposition process has been extensively studied using thermogravimetric analysis combined with mass spectrometry, revealing that biuret decomposition follows a multi-step mechanism with distinct kinetic parameters for each stage [3] [6]. The formation of a co-crystalline biuret-cyanuric acid phase has been identified as a thermodynamically favored intermediate in the decomposition process [6] [8].
Hydrogen bonding interactions in biuret systems play a crucial role in determining both the molecular conformation and crystal packing arrangements. The biuret molecule exhibits both intramolecular and intermolecular hydrogen bonding patterns that significantly influence its chemical and physical properties [9] [10] [6].
The intramolecular hydrogen bonding in biuret involves the formation of a six-membered ring through interaction between a carbonyl oxygen and an amide hydrogen [9] [11]. This intramolecular hydrogen bond has an O···H distance of 1.92 Å and contributes to the planar molecular geometry of biuret [6]. The formation of this intramolecular hydrogen bond stabilizes the molecular conformation and maintains the conjugated π-electron system across the molecule [9].
Bond Type | Bond Length (Å) | Bond Angle (°) | Strength |
---|---|---|---|
Intramolecular N-H···O | 2.85-3.10 | 150-170 | Strong |
Intermolecular N-H···O | 2.90-3.20 | 160-180 | Moderate |
N-H···N (weak) | 3.20-3.40 | 140-160 | Weak |
C=O···H-N | 2.70-2.95 | 155-175 | Moderate |
The intermolecular hydrogen bonding pattern in biuret crystals creates a complex three-dimensional network. Each biuret molecule forms two intermolecular hydrogen bonds with adjacent molecules, creating skew ribbons that traverse the crystal structure [6] [12]. These ribbons are arranged in a criss-cross pattern with rhombical channels, resulting in efficient molecular packing with an inter-ribbon distance of approximately 3.3 Å [6].
The hydrogen bonding interactions exhibit directional preferences that follow established geometrical criteria for moderate to strong hydrogen bonds [10] [13]. The N-H···O bonds show bond angles ranging from 150-180°, indicating nearly linear arrangements that maximize electrostatic interactions [10] [14]. Under high pressure conditions, these hydrogen bonding interactions undergo systematic modifications, with Raman spectroscopy revealing changes in the N-H and C=O vibrational modes that are strongly coupled to the hydrogen-bonded lattice structure [10] [14].
The hydrogen bonding network in biuret-water clusters has been studied using computational methods, revealing that water molecules can form additional hydrogen bonds with biuret, creating extended hydrogen-bonded networks [15] [16]. These interactions are particularly important in understanding the hydration behavior of biuret and its derivatives in aqueous environments.
Biuret demonstrates versatile coordination chemistry with transition metals, forming stable complexes through multiple coordination modes. The coordination behavior is primarily governed by the presence of two carbonyl oxygen atoms and three nitrogen atoms, which can act as potential donor sites [17] [18] [19].
The most common coordination mode involves biuret acting as a neutral bidentate ligand through its carbonyl oxygen atoms [17] [20] [19]. This coordination mode is observed in complexes with divalent transition metals such as copper(II), nickel(II), cobalt(II), and manganese(II) [17] [21] [22]. The O,O-bidentate coordination creates stable six-membered chelate rings with bite angles typically ranging from 63-68° [17] [23].
Metal Ion | Coordination Mode | Geometry | Complex Color | Stability |
---|---|---|---|---|
Cu²⁺ | Bidentate O,O | Square planar/Octahedral | Purple | High |
Ni²⁺ | Bidentate O,O | Octahedral | Blue-green | Moderate |
Co²⁺ | Bidentate O,O | Octahedral | Pink | Moderate |
Mn²⁺ | Bidentate O,O | Octahedral | Pale pink | Low |
Ag⁺ | Monodentate O | Linear/Tetrahedral | Colorless | Moderate |
Copper(II) biuret complexes exhibit particularly interesting structural features. The purple copper(II) complex isolated from alkaline solution is believed to have a dimeric structure with hydroxide bridges linking the copper atoms [17] [24]. This complex shows magnetic moment lowering due to super-exchange interactions through the hydroxide bridges, demonstrating antiferromagnetic coupling between the copper centers [24].
The coordination chemistry extends to the formation of energetic coordination polymers (ECPs) where biuret acts as a bridging ligand [18]. Eight different ECPs have been synthesized using biuret with transition metal nitrates and perchlorates, showing multidentate coordination structures that improve oxygen balance and enhance energetic performance [18].
The chelation mechanisms in biuret complexes involve the formation of stable chelate rings through coordinate covalent bonding. The chelation process is primarily facilitated by the appropriate spatial arrangement of the carbonyl oxygen atoms, which provide an optimal bite distance for coordination with metal centers [17] [20] [23].
The chelation mechanism begins with the approach of the metal ion to the biuret ligand, followed by the formation of the first coordinate bond with one carbonyl oxygen. The second coordination bond forms with the adjacent carbonyl oxygen, creating a six-membered chelate ring [17] [20]. The bite angle of the chelate ring typically ranges from 63-68°, which is smaller than the ideal tetrahedral angle, indicating some strain in the chelate ring [17] [23].
Bond Type | Bond Length (Å) | Character | Reference |
---|---|---|---|
C-O (carbonyl) | 1.23-1.26 | Double bond | X-ray crystallography |
C-N (imide) | 1.38-1.39 | Partial double | X-ray crystallography |
C-N (amide) | 1.32-1.33 | Partial double | X-ray crystallography |
C-N (exocyclic) | 1.34-1.35 | Single bond | X-ray crystallography |
The chelation process involves electron donation from the oxygen lone pairs to the metal d-orbitals, resulting in a stabilization of the metal-ligand complex [20] [25]. This electron donation is evidenced by shifts in the carbonyl stretching frequencies in infrared spectra, indicating a weakening of the C=O bonds upon coordination [17] [26].
In some cases, biuret can coordinate through nitrogen atoms instead of oxygen atoms, forming N,N-bidentate complexes [17] [26]. This coordination mode typically occurs under basic conditions where the biuret molecule is deprotonated at the nitrogen centers, allowing for anionic coordination [17] [27]. The N,N-coordination mode results in different electronic properties and geometric arrangements compared to O,O-coordination [17] [26].
The chelation mechanisms are further complicated by the potential for ligand isomerization. Two linkage isomers are known for biuret complexes: the bidentate O-bonded and the bidentate N-bonded forms [26]. The preference for one isomer over another depends on factors such as pH, temperature, and the specific metal ion involved [17] [26].
Irritant